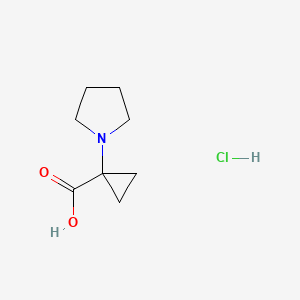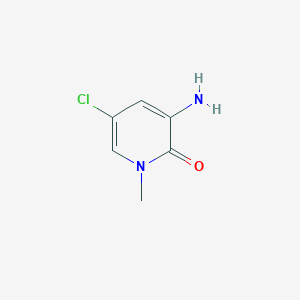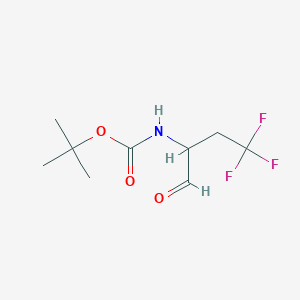![molecular formula C7H15Br2N B1381038 [1-(Bromomethyl)cyclopentyl]methanamine hydrobromide CAS No. 1803600-73-8](/img/structure/B1381038.png)
[1-(Bromomethyl)cyclopentyl]methanamine hydrobromide
Vue d'ensemble
Description
1-(Bromomethyl)cyclopentyl]methanamine hydrobromide (abbreviated as BCPMA-HBr) is a promising compound that has been studied for its potential applications in various scientific fields. BCPMA-HBr is a chiral compound that can be synthesized in a two-step process from the reaction of bromoacetaldehyde with cyclopentylmethanamine. It is a white, crystalline solid that is soluble in water and has a melting point of 135-136°C. BCPMA-HBr has been studied for its potential applications in organic synthesis, medicinal chemistry, and materials science.
Applications De Recherche Scientifique
[1-(Bromomethyl)cyclopentyl]methanamine hydrobromide has been studied for its potential applications in organic synthesis, medicinal chemistry, and materials science. In organic synthesis, [1-(Bromomethyl)cyclopentyl]methanamine hydrobromide has been used as a chiral catalyst for the enantioselective synthesis of various compounds. In medicinal chemistry, [1-(Bromomethyl)cyclopentyl]methanamine hydrobromide has been studied as an inhibitor of the enzyme aromatase, which is involved in the biosynthesis of estradiol. In materials science, [1-(Bromomethyl)cyclopentyl]methanamine hydrobromide has been used as a chiral dopant for the fabrication of chiral liquid crystals.
Mécanisme D'action
The mechanism of action for [1-(Bromomethyl)cyclopentyl]methanamine hydrobromide is not well understood. However, it is believed that the compound acts as an inhibitor of the enzyme aromatase, which is involved in the biosynthesis of estradiol. The exact mechanism of action is still being studied.
Biochemical and Physiological Effects
The biochemical and physiological effects of [1-(Bromomethyl)cyclopentyl]methanamine hydrobromide are still being studied. However, it is believed that the compound acts as an inhibitor of the enzyme aromatase, which is involved in the biosynthesis of estradiol. This could potentially lead to a reduction in estradiol levels, which could have a variety of effects on the body, including decreased bone density and increased risk of cardiovascular disease.
Avantages Et Limitations Des Expériences En Laboratoire
[1-(Bromomethyl)cyclopentyl]methanamine hydrobromide has several advantages for use in laboratory experiments. The compound is easily synthesized in a two-step process, is soluble in water, and has a relatively low melting point (135-136°C). Furthermore, the compound is chiral and can be used as a chiral catalyst or dopant in various experiments.
The main limitation of [1-(Bromomethyl)cyclopentyl]methanamine hydrobromide is that the exact mechanism of action is not well understood. Furthermore, the biochemical and physiological effects of the compound are still being studied, so it is difficult to predict the exact effects of the compound in vivo.
Orientations Futures
The potential applications of [1-(Bromomethyl)cyclopentyl]methanamine hydrobromide are still being explored. Future research could focus on the following areas:
• Investigating the exact mechanism of action of [1-(Bromomethyl)cyclopentyl]methanamine hydrobromide
• Investigating the biochemical and physiological effects of [1-(Bromomethyl)cyclopentyl]methanamine hydrobromide
• Developing new synthesis methods for [1-(Bromomethyl)cyclopentyl]methanamine hydrobromide
• Exploring the potential applications of [1-(Bromomethyl)cyclopentyl]methanamine hydrobromide in organic synthesis
• Exploring the potential applications of [1-(Bromomethyl)cyclopentyl]methanamine hydrobromide in medicinal chemistry
• Exploring the potential applications of [1-(Bromomethyl)cyclopentyl]methanamine hydrobromide in materials science
• Investigating the potential toxicity of [1-(Bromomethyl)cyclopentyl]methanamine hydrobromide
Propriétés
IUPAC Name |
[1-(bromomethyl)cyclopentyl]methanamine;hydrobromide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14BrN.BrH/c8-5-7(6-9)3-1-2-4-7;/h1-6,9H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AXJAIWSLGYATBS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(CN)CBr.Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15Br2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.01 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1803600-73-8 | |
| Record name | Cyclopentanemethanamine, 1-(bromomethyl)-, hydrobromide (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1803600-73-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




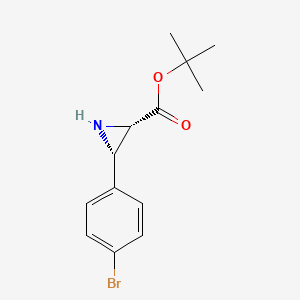
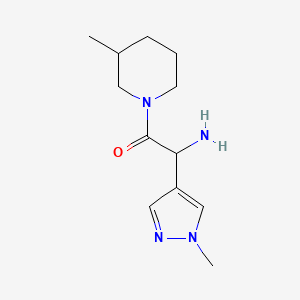
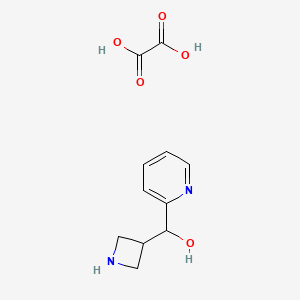
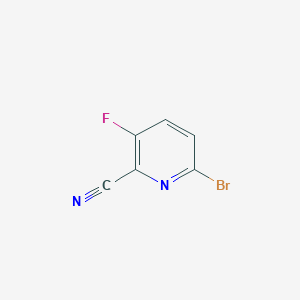
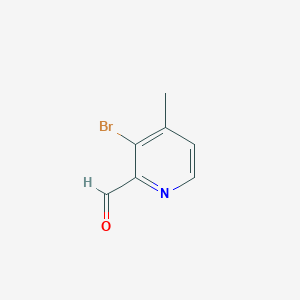
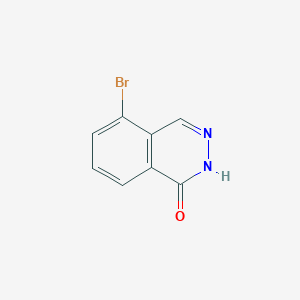
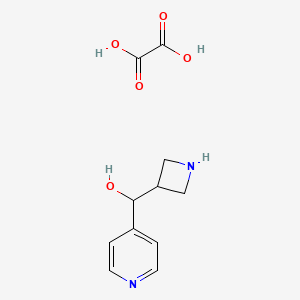
![1-Hydroxy-3,3-dimethyl-1,3-dihydrobenzo[c][1,2]oxaborole-6-carbaldehyde](/img/structure/B1380966.png)

